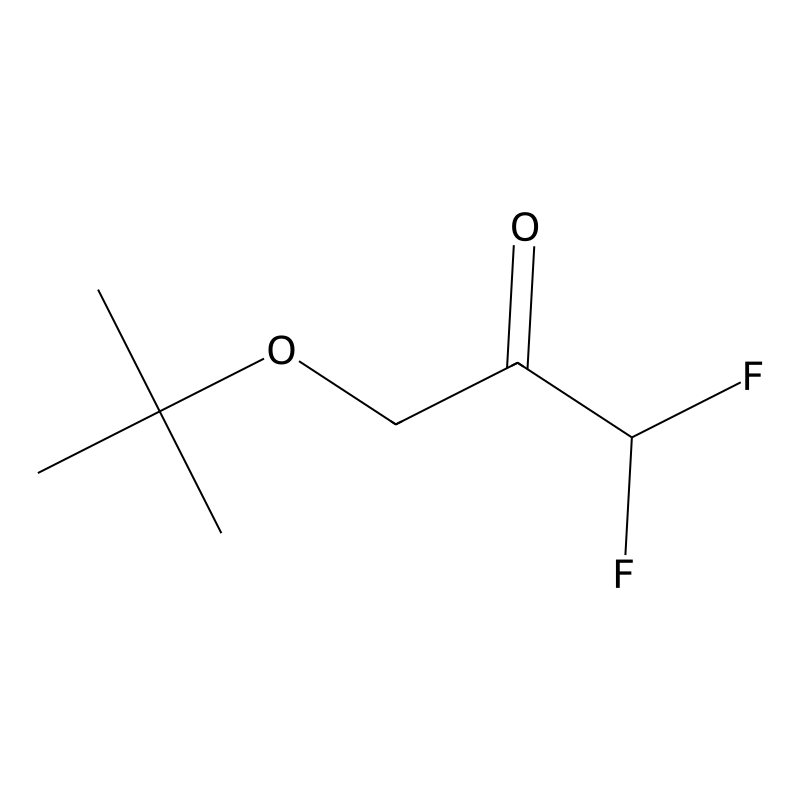

3-(tert-butoxy)-1,1-difluoropropan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(tert-butoxy)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a propanone structure. Its molecular formula is , and it features a carbonyl functional group, which contributes to its reactivity. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.

The reactivity of 3-(tert-butoxy)-1,1-difluoropropan-2-one primarily stems from its carbonyl group, which can undergo various nucleophilic additions. The presence of fluorine atoms enhances its electrophilic character, making it a suitable substrate for reactions such as:

- Nucleophilic Addition: Compounds with nucleophiles can add to the carbonyl carbon, leading to the formation of alcohols or other derivatives.

- Fluorination Reactions: The difluoromethyl group can participate in further fluorination or substitution reactions, allowing for the synthesis of more complex fluorinated compounds.

- Condensation Reactions: It can also engage in condensation reactions with amines or alcohols, forming imines or ethers.

The synthesis of 3-(tert-butoxy)-1,1-difluoropropan-2-one can be achieved through several methods:

- Direct Fluorination: Utilizing fluorinating agents on a suitable precursor can introduce the difluoromethyl group.

- Alkylation Reactions: The tert-butoxy group can be introduced via alkylation of a difluoropropanone derivative with tert-butyl alcohol or its derivatives.

- Carbonylation Reactions: Employing carbon monoxide in the presence of suitable catalysts can facilitate the formation of the carbonyl group.

Each method requires careful control of reaction conditions to ensure high yields and purity of the product.

3-(tert-butoxy)-1,1-difluoropropan-2-one has several potential applications:

- Pharmaceutical Development: Its unique structure may contribute to developing new drugs targeting specific biological pathways.

- Fluorinated Materials: The compound could serve as an intermediate in synthesizing fluorinated polymers or specialty chemicals.

- Chemical Research: As a reagent or building block in organic synthesis, it can facilitate the development of more complex molecules.

Interaction studies involving 3-(tert-butoxy)-1,1-difluoropropan-2-one focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures exhibit selective inhibition against certain enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic efficacy and safety profile .

Several compounds share structural similarities with 3-(tert-butoxy)-1,1-difluoropropan-2-one. Here are some noteworthy examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Difluoroacetone | Simple ketone with two fluorine atoms | Used as a solvent; lower boiling point |

| 3-Chloro-3,3-difluoro-1-phenylpropan-1-one | Contains chlorine; aromatic ring | Exhibits different reactivity due to chlorine |

| 2-Fluoro-4-methylpropanal | Contains one fluorine atom; aldehyde | Aldehyde functionality influences reactivity |

| 4-(tert-butoxy)-2-fluoroacetophenone | Contains an aromatic ring; one fluorine atom | Potential use in pharmaceuticals |

Uniqueness: The presence of both tert-butoxy and difluoromethyl groups distinguishes 3-(tert-butoxy)-1,1-difluoropropan-2-one from other similar compounds. This combination may enhance lipophilicity and alter pharmacokinetic properties compared to its analogs.